(2E)-N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-3-(furan-2-YL)prop-2-enamide
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Overview
Description
The compound (2E)-N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-3-(furan-2-YL)prop-2-enamide is a complex organic molecule that features a variety of functional groups, including an indole, pyrimidine, and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-3-(furan-2-YL)prop-2-enamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole and pyrimidine intermediates, followed by their coupling through a series of condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-3-(furan-2-YL)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group on the indole ring can be reduced to an amine.
Substitution: Halogenation reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while reduction of the nitro group on the indole ring produces an amine derivative.
Scientific Research Applications
The compound (2E)-N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-3-(furan-2-YL)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): A compound used in aryl halide chemistry.
Uniqueness
The uniqueness of (2E)-N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-3-(furan-2-YL)prop-2-enamide lies in its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C24H23ClN6O2 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
(E)-N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C24H23ClN6O2/c1-15-12-16(2)29-24(28-15)31-23(30-22(32)8-6-19-4-3-11-33-19)26-10-9-17-14-27-21-7-5-18(25)13-20(17)21/h3-8,11-14,27H,9-10H2,1-2H3,(H2,26,28,29,30,31,32)/b8-6+ |
InChI Key |
OUQGKYKWGUUHPJ-SOFGYWHQSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)/C=C/C4=CC=CO4)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C=CC4=CC=CO4)C |
Origin of Product |
United States |
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